molecular formula C20H19N3O4S B5512467 N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B5512467
M. Wt: 397.4 g/mol
InChI Key: QKEVNLSJLBHESE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H+/K+-ATPase Inhibitors and Gastric Acid Secretion

Research has identified benzimidazole sulfoxides, closely related to the query compound, as potent antisecretory H+/K+-ATPase inhibitors. These inhibitors are designed to possess high stability under neutral physiological conditions and rearrange rapidly at low pH to their active sulfenamide form, essential for controlling gastric acid secretion. A specific example, SK&F 95601, highlights the balance between potency as an inhibitor and stability, making it a candidate for further evaluation in clinical settings (Ife et al., 1989).

Enzymatic Inhibition and Potential Therapeutic Applications

N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives have been synthesized and evaluated for their antioxidant activities and enzymatic inhibition potential. Specifically, these compounds showed promising activity against acetylcholinesterase, an enzyme target for treating conditions like Alzheimer's disease. Among them, certain derivatives exhibited significant inhibitory potency, suggesting their potential as leads for developing therapeutic agents (Fatima et al., 2013).

Novel Drug Design and Synthesis

The chemical versatility of benzamide derivatives allows for the synthesis of compounds with varied pharmacological activities. For instance, benzamide derivatives have been synthesized as selective serotonin 4 receptor agonists, demonstrating potential as prokinetic agents affecting gastrointestinal motility. These findings open avenues for designing drugs with reduced side effects and enhanced therapeutic profiles for gastrointestinal disorders (Sonda et al., 2004).

Molecular Electrodes and Drug Metabolism

Another application is in the development of molecular electrodes, where sulipride drug derivatives have been utilized as electroactive materials for creating PVC-based Zn2+-selective electrodes. This innovative approach demonstrates the compound's utility beyond pharmacological applications, extending into analytical chemistry for metal ion detection (Saleh & Gaber, 2001).

Properties

IUPAC Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-19-11-10-17(28(25,26)22-14-16-9-5-6-12-21-16)13-18(19)23-20(24)15-7-3-2-4-8-15/h2-13,22H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEVNLSJLBHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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